molecular formula C10H11NO5 B075926 (E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester CAS No. 14670-20-3

(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester

Cat. No.: B075926
CAS No.: 14670-20-3
M. Wt: 225.2 g/mol
InChI Key: NKFPNPQGHAOUET-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASTX-660, also known as tolinapant, is a potent, non-peptidomimetic antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These inhibitors of apoptosis proteins are key regulators of anti-apoptotic and pro-survival signaling pathways. Dysregulation of these pathways, through overexpression or loss of endogenous antagonists, occurs in various cancers and is associated with tumor growth, poor prognosis, and resistance to treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

ASTX-660 is synthesized using fragment-based drug design. This method involves the identification of small chemical fragments that bind to the target protein and then linking these fragments together to create a potent inhibitor. The specific synthetic routes and reaction conditions for ASTX-660 are proprietary and not publicly disclosed .

Industrial Production Methods

The industrial production of ASTX-660 involves large-scale synthesis using the same principles of fragment-based drug design. The process is optimized for yield, purity, and cost-effectiveness. Details on the exact industrial production methods are not available in the public domain .

Chemical Reactions Analysis

Types of Reactions

ASTX-660 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

ASTX-660 has a wide range of scientific research applications, including:

Mechanism of Action

ASTX-660 exerts its effects by antagonizing the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These proteins are often overexpressed in cancer cells, leading to the evasion of apoptosis and increased cell survival. By inhibiting these proteins, ASTX-660 promotes apoptosis and cell death in cancer cells. Additionally, ASTX-660 has been shown to have an immunomodulatory effect, enhancing the anti-tumor immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ASTX-660

ASTX-660 is unique in its dual antagonism of both cIAP1/2 and XIAP, which enhances its pro-apoptotic activity and tumor cell death. Additionally, its non-peptidomimetic structure and immunomodulatory effects distinguish it from other inhibitors of apoptosis proteins antagonists .

Properties

CAS No.

14670-20-3

Molecular Formula

C10H11NO5

Molecular Weight

225.2 g/mol

IUPAC Name

methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate

InChI

InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+

InChI Key

NKFPNPQGHAOUET-SNAWJCMRSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O

SMILES

COC(=O)C=CC(=O)NC1C(=O)CCC1=O

Canonical SMILES

COC(=O)C=CC(=O)NC1C(=O)CCC1=O

Origin of Product

United States

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